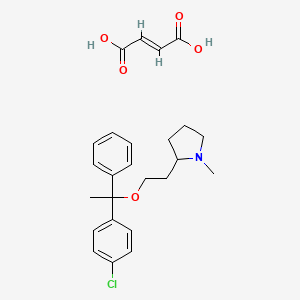

Clemastine fumarate salt

Description

Overview of Clemastine (B1669165) Fumarate (B1241708) as a First-Generation Antihistamine

Clemastine fumarate belongs to the ethanolamine-derivative class of antihistamines and functions as a selective histamine (B1213489) H1 receptor antagonist. drugbank.compatsnap.comwikipedia.org By binding to H1 receptors on effector cells, it competitively blocks the action of endogenous histamine. wikipedia.orgdrugs.comdroracle.ai This mechanism effectively counteracts histamine-induced symptoms such as increased capillary permeability, vasodilation, and the constriction of smooth muscles in the gastrointestinal and respiratory tracts. wikipedia.orgnih.gov The result is the alleviation of common allergy symptoms like sneezing, runny nose, itching, and watery eyes. drugs.comnih.govnih.gov

A key characteristic of first-generation antihistamines like clemastine is their ability to cross the blood-brain barrier, which contributes to their sedative effects. dntb.gov.uapatsnap.com In addition to its antihistaminic activity, clemastine also exhibits anticholinergic properties, which contribute to its drying effects. lktlabs.comdrugs.compatsnap.com

Table 1: Pharmacokinetic Properties of Clemastine Fumarate

| Property | Description |

|---|---|

| Absorption | Rapidly and almost completely absorbed from the gastrointestinal tract. nih.gov |

| Peak Plasma Concentration | Attained in 2 to 4 hours after oral administration. nih.govnih.gov |

| Peak Antihistaminic Activity | Reached at 5 to 7 hours. drugs.comnih.gov |

| Duration of Action | Persists for 10 to 12 hours, and in some cases, up to 24 hours. drugs.comnih.gov |

| Metabolism | Primarily metabolized in the liver. drugbank.com |

| Elimination | Major mode of elimination is through urinary excretion. drugbank.comnih.gov |

Evolution of Research Perspectives: Beyond Antihistaminic Activity

Initial research on clemastine was primarily centered on its effectiveness in managing allergic reactions. nih.govfrontiersin.org However, a pivotal shift in research occurred with the discovery of its potential to influence processes within the central nervous system (CNS). This evolution was sparked by high-throughput screening studies that identified clemastine as a potential agent for promoting remyelination, the process of restoring the myelin sheath around nerve fibers. nih.govfrontiersin.org

This discovery opened up new avenues of investigation into its neuroprotective effects. lktlabs.com Researchers began to explore its potential in various neurological disorders characterized by demyelination and neuroinflammation. nih.gov Studies have indicated that clemastine can cross the blood-brain barrier and interact with specific neurons and glial cells, such as oligodendrocyte progenitor cells (OPCs), oligodendrocytes, and microglia, to exert protective effects. nih.govfrontiersin.org

Clemastine Fumarate as a Candidate for Drug Repurposing

The potential of clemastine to be repurposed for neurological conditions has gained significant traction. nih.govresearchgate.netnih.gov Drug repurposing offers a promising and efficient strategy for developing new treatments by utilizing existing drugs with well-established safety profiles. nih.gov

Multiple Sclerosis (MS): A primary focus of clemastine repurposing research has been multiple sclerosis, a chronic autoimmune disease characterized by demyelination. nih.gov Pre-clinical and early clinical studies suggested that clemastine could promote the differentiation of OPCs into mature, myelin-producing oligodendrocytes, potentially leading to remyelination. researchgate.netmssociety.org.uk A 2017 phase 2 trial (ReBUILD) found that clemastine improved the speed of nerve impulse transmission from the eye to the brain, an early indicator of remyelination. mssociety.org.ukgoodrx.com However, more recent findings from the TRAP-MS trial have raised concerns, suggesting that in patients with progressive MS, clemastine might accelerate disability. practicalneurology.commedscape.comms-uk.org This arm of the trial was halted due to safety concerns after some participants experienced a significant increase in disease progression. ms-uk.orgmedrxiv.org

Other Neurodegenerative Diseases: Beyond MS, research has extended to other neurodegenerative conditions. In animal models of Alzheimer's disease, clemastine has been shown to reduce the generation of amyloid-beta plaques and mitigate neuroinflammation. nih.gov It has also been investigated for its potential to promote recovery after spinal cord injury by enhancing myelination and reducing neuronal apoptosis. dntb.gov.uafrontiersin.org

Antiviral Research: In vitro studies have also suggested that clemastine may possess direct antiviral activity against certain viruses, including SARS-CoV-2. nih.gov The proposed mechanism involves blocking the interaction between a host receptor and a viral protein. nih.gov

The journey of clemastine fumarate from a common antihistamine to a subject of intensive neurological research highlights the dynamic nature of pharmaceutical science and the potential for established drugs to find new life in treating complex diseases.

Table 2: Investigational Areas for Clemastine Fumarate Repurposing

| Area of Research | Key Findings/Potential Mechanisms |

|---|---|

| Multiple Sclerosis | Promotes differentiation of oligodendrocyte progenitor cells, potential for remyelination. researchgate.netnih.govmssociety.org.uk However, recent trial data suggests it may accelerate disability in progressive MS. practicalneurology.commedscape.commedrxiv.org |

| Alzheimer's Disease | In animal models, shown to reduce amyloid-beta generation and neuroinflammation. nih.govbohrium.com |

| Spinal Cord Injury | Promotes recovery of neural function and suppresses neuronal apoptosis in experimental models. dntb.gov.uafrontiersin.org |

| Hypoxic-Ischemic Brain Injury | Shown to improve hypomyelination in animal models. dntb.gov.ua |

| Antiviral Activity | In vitro studies suggest direct antiviral activity against SARS-CoV-2. nih.gov |

| Influenza-Induced Cognitive Dysfunction | Mitigated infection-induced neurocognitive impairment in a mouse model. illinois.edu |

Compound Names Mentioned:

Clemastine fumarate

Histamine

Amyloid-beta

Pioglitazone

Dantrolene

Pirfenidone

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H30ClNO5 |

|---|---|

Molecular Weight |

460.0 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine |

InChI |

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

PMGQWSIVQFOFOQ-WLHGVMLRSA-N |

Isomeric SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Analog Development

Stereoselective and Asymmetric Synthetic Methodologies for Clemastine (B1669165)

The synthesis of clemastine, a molecule with two chiral centers, necessitates precise control over its stereochemistry to ensure the desired pharmacological activity. researchgate.net Researchers have explored various stereoselective and asymmetric methods to achieve this, primarily focusing on the creation of the key chiral tertiary ether linkage. nih.gov

Chiral Auxiliaries and Chelation-Controlled Reactions

One prominent strategy involves the use of chiral auxiliaries to guide the stereochemical outcome of reactions. numberanalytics.comnumberanalytics.com In the synthesis of (R,R)-clemastine, a chiral benzyl (B1604629) group has been employed as both a chiral auxiliary and a protecting group. researchgate.net This approach relies on a chelation-controlled 1,4-asymmetric induction during the stereoselective alkylation of a chiral α-benzyloxy ketone with a Grignard reagent to produce the required (R)-tertiary alcohol. researchgate.net The chelation between the magnesium of the Grignard reagent and the oxygen atoms of the ketone and the benzyloxy group creates a rigid cyclic intermediate, directing the nucleophilic attack to one face of the molecule and thus establishing the desired stereocenter. researchgate.net

Another key step in some enantioselective syntheses is the invertive N -> C aryl migration in a lithiated carbamate. researchgate.netnih.gov This rearrangement, which proceeds with inversion of configuration, has been instrumental in producing an enantiomerically enriched tertiary alcohol, a crucial intermediate for the synthesis of the (S,S)-stereoisomer of clemastine. researchgate.netnih.gov The absolute stereochemistry of the final product confirms the invertive nature of this key transformation. nih.gov

Asymmetric Transformation and Ring-Closing Metathesis

Asymmetric transformation is another powerful tool employed in the synthesis of clemastine's chiral components. For instance, the synthesis of (R)-chloroethylpyrrolidine, a key building block, can be achieved through an asymmetric transformation starting from L-homoserine lactone. researchgate.net This process involves key steps like racemization-minimized N-allylation and ring-closing metathesis (RCM). researchgate.net

Ring-closing metathesis is a versatile and powerful reaction in organic synthesis that allows for the formation of cyclic compounds. wikipedia.orgorganic-chemistry.org In the context of clemastine synthesis, RCM is utilized to construct the pyrrolidine (B122466) ring from an acyclic precursor. researchgate.netwikipedia.org This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile byproduct, ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org The use of RCM has proven to be an efficient method for creating the heterocyclic core of the clemastine molecule. researchgate.net

Challenges in Clemastine Fumarate (B1241708) Synthesis and Optimization

Despite the development of these sophisticated synthetic strategies, the synthesis of clemastine fumarate is not without its challenges. The formation of the chiral tertiary ether linkage is a particularly non-trivial step. nih.gov The alkylation of the enantioenriched tertiary alcohol with a proline-derived alkyl halide often proceeds in low yields and can be accompanied by a competing ring expansion reaction, leading to the formation of an undesired azepane byproduct. nih.gov

Furthermore, the proline-derived alkyl halide itself is prone to isomerization, which can compromise the stereochemical purity of the final product. nih.gov These synthetic hurdles make the optimization of clemastine's structure for enhanced therapeutic profiles a challenging endeavor. nih.govrsc.org

Development of Analogues for Enhanced Therapeutic Profiles

To overcome the synthetic difficulties and to explore new therapeutic possibilities, researchers have been actively developing analogs of clemastine. nih.govrsc.org These efforts have primarily focused on modifying the linker between the diarylmethyl group and the pyrrolidine ring, as well as creating hybrid molecules that combine the structural features of clemastine with other pharmacologically active compounds.

N-Linked Analogues

One promising approach has been the development of N-linked analogs of clemastine. nih.gov These analogs replace the challenging ether linkage with a more synthetically accessible nitrogen-based connection. nih.gov Research has shown that these N-linked analogs are easier to synthesize and can exhibit higher selectivity for their biological targets compared to the parent compound. nih.gov For instance, certain N-linked analogs have demonstrated comparable efficacy to clemastine in preclinical models while being simpler to prepare. nih.govrsc.org This synthetic accessibility opens up avenues for more rapid structure-activity relationship (SAR) studies and optimization. nih.gov

Hybrid Compounds (e.g., Clemastine/Tamoxifen (B1202) Hybrids)

Another innovative strategy involves the creation of hybrid compounds that merge the structural motifs of clemastine with those of other drugs, such as tamoxifen. rsc.orgnih.govdur.ac.uk Tamoxifen, a selective estrogen receptor modulator, shares some structural similarities with clemastine, including a diaryl system and an aminoalkoxy side chain. rsc.orgdur.ac.ukresearchgate.net

The development of clemastine/tamoxifen hybrids was driven by the hypothesis that these common chemical features are responsible for certain shared biological activities. rsc.orgdur.ac.uk By combining the diaryl ethene from tamoxifen and the diaryl carbinol from clemastine, researchers have designed and synthesized a library of hybrid molecules based on a benzophenone (B1666685) scaffold. rsc.orgresearchgate.net These hybrids are synthetically accessible and have shown promising activity in preclinical studies, suggesting that this approach could lead to the discovery of novel therapeutic agents with unique pharmacological profiles. rsc.orgnih.gov

Molecular Pharmacology and Receptor/target Interactions

Histamine (B1213489) H1 Receptor Antagonism

Clemastine's principal mechanism of action involves its interaction with the histamine H1 receptor, a G-protein-coupled receptor (GPCR) integral to allergic and inflammatory responses. nih.govebi.ac.uknih.gov

Clemastine (B1669165) functions as a selective histamine H1 antagonist, competitively binding to the H1 receptor. nih.govwikipedia.org This binding action blocks endogenous histamine from activating the receptor, thereby preventing the cascade of effects that lead to allergic symptoms. nih.govwikipedia.org The antihistaminic activity of clemastine has been shown to reach its peak 5 to 7 hours after administration and can persist for up to 24 hours. drugs.com

Modern receptor theory refines the role of H1-antihistamines like clemastine, classifying them not merely as antagonists but as inverse agonists. nih.govwikipedia.org H1 receptors exhibit constitutive activity, meaning they can be partially active even without an agonist like histamine. nih.gov As an inverse agonist, clemastine binds to and stabilizes the inactive conformation of the H1 receptor. This action not only blocks the effects of histamine but also reduces the receptor's basal activity level. nih.gov All H1-antihistamines that have been examined are reported to function as inverse agonists. nih.gov

In vitro studies have demonstrated clemastine's ability to inhibit cellular responses mediated by histamine. One study investigated the effects of clemastine fumarate (B1241708) on the natural killer (NK) and antibody-dependent cellular cytotoxicity (ADCC) of human lymphocytes. The results showed that clemastine fumarate inhibited both NK and ADCC activities when added directly to effector and target cells. nih.gov This inhibition was dose-dependent and was significantly reversed by the addition of histamine. nih.gov Furthermore, clemastine was found to decrease the target-binding capacity of the effector lymphocytes. nih.gov

Another area of research highlights that H1-receptors can modulate the activation of NF-κB, a key transcription factor in inflammatory processes. nih.gov The inverse agonism of H1-antihistamines can lead to the inhibition of NF-κB activation, providing a receptor-dependent mechanism for their anti-inflammatory effects. nih.gov

Muscarinic Receptor Activity and Modulatory Effects

Beyond its antihistaminic action, clemastine exhibits significant activity at muscarinic acetylcholine (B1216132) receptors (mAChRs), acting as a non-selective antagonist. nih.govebi.ac.ukpnas.orgpipelinetherapeutics.com This anticholinergic activity is a defining feature of many first-generation antihistamines. frontiersin.orgresearchgate.net

Research has increasingly focused on clemastine's antagonism of the M1 muscarinic acetylcholine receptor (M1R) as a key mechanism for its effects on certain central nervous system cells. frontiersin.orgpnas.orgfrontiersin.org The M1R has been identified as a negative regulator of oligodendrocyte differentiation. pnas.org Oligodendrocyte precursor cells (OPCs) are responsible for generating mature oligodendrocytes, which produce the myelin sheath that insulates axons. pipelinetherapeutics.comfrontiersin.org

Clemastine has been identified as a potent promoter of OPC differentiation into mature, myelinating oligodendrocytes. researchgate.netfrontiersin.orgtocris.comrndsystems.com This effect is primarily attributed to its antagonism of the M1R. frontiersin.orgfrontiersin.orgbohrium.com Studies using M1R knockout mice have shown that the pro-myelinating effects of antimuscarinic compounds like clemastine are abolished, confirming M1R as the critical target. nih.gov By inhibiting the M1R on OPCs, clemastine helps to overcome a key barrier to their differentiation, thereby promoting myelin formation and repair. pnas.orgfrontiersin.orgnih.gov This has led to investigations of clemastine as a potential agent for remyelination in demyelinating diseases. pnas.orgresearchgate.net

| Receptor/Target | Action | Primary Cellular Effect |

| Histamine H1 Receptor | Competitive Antagonist / Inverse Agonist | Inhibition of histamine-mediated allergic and inflammatory responses |

| Muscarinic M1 Receptor | Antagonist | Promotion of oligodendrocyte precursor cell (OPC) differentiation |

| HERG K+ Channel | Inhibitor/Blocker | Modulation of cardiac repolarization |

Interactions with Other Ion Channels and Signaling Pathways

Clemastine's pharmacological profile extends to interactions with critical ion channels, most notably the human ether-à-go-go-related gene (hERG) potassium (K+) channel.

The hERG gene encodes the α-subunit of the potassium channel that carries the rapid component of the delayed rectifier potassium current (IKr). nih.govresearchgate.netnih.gov This current is crucial for the repolarization phase of the cardiac action potential. nih.govnih.govbris.ac.uk Inhibition of hERG channels can lead to a prolongation of the action potential. nih.gov

Studies have identified clemastine as a high-potency inhibitor of the hERG K+ channel. nih.govresearchgate.netphysoc.org In whole-cell patch-clamp experiments on cells expressing hERG channels, clemastine was shown to inhibit the channel current with a half-maximal inhibitory concentration (IC₅₀) value of 12 nM. nih.govresearchgate.netphysoc.org The inhibitory action is contingent upon channel gating and demonstrates time-dependence. nih.govresearchgate.net Research indicates that clemastine interacts with a high-affinity binding site within the hERG channel's pore cavity, with the S6 domain residues Y652 and F656 being important for this interaction. nih.govnih.gov Specifically, mutations at these sites significantly reduce the inhibitory effect of clemastine. nih.govresearchgate.net

| Research Finding | Method | Result | Reference |

| hERG Channel Inhibition | Whole-cell patch-clamp on HEK 293 cells | IC₅₀ of 12 nM | nih.govresearchgate.netphysoc.org |

| hERG Binding Site | Site-directed mutagenesis (Y652A, F656A) | Greatly attenuated inhibitory effect | nih.govresearchgate.net |

P2X7 Receptor Sensitization

Clemastine has been identified as an allosteric modulator of the P2X7 receptor, a key player in immune responses and neuroinflammation. nih.govnih.gov It does not activate the receptor on its own but significantly enhances its sensitivity to its natural ligand, adenosine (B11128) triphosphate (ATP). medrxiv.orgnih.gov This sensitization occurs at lower ATP concentrations, meaning the receptor can be activated even with suboptimal levels of its primary activator. nih.govnih.gov

The interaction is extracellular, where clemastine rapidly and reversibly augments the whole-cell currents mediated by the P2X7 receptor. nih.gov This potentiation leads to several downstream effects, including:

Accelerated Pore Dilation: Clemastine facilitates the time- and activity-dependent change in the receptor's permeation pathway, a process known as pore dilation. nih.govnih.gov This allows for the increased influx of large organic cations. nih.gov

Enhanced Cation Entry: It boosts the entry of cations like Ca2+ and Yo-Pro-1 into the cell. nih.govnih.gov

Stabilization of the Open Channel Conformation: Clemastine helps to keep the P2X7 receptor in its open and active state. nih.gov

These effects have been observed in both recombinant and native human P2X7 receptors, particularly in immune cells like monocyte-derived macrophages. nih.govnih.gov By sensitizing the P2X7 receptor, clemastine can modulate macrophage-dependent immune responses, including the augmented release of the pro-inflammatory cytokine IL-1β from LPS-primed macrophages. nih.gov

mTOR Pathway Activation and Autophagy Induction

Clemastine has been shown to enhance autophagy, a cellular process for degrading and recycling cellular components, through its interaction with the mTOR (mammalian target of rapamycin) signaling pathway. nih.govresearchgate.net The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition is a known trigger for autophagy. nih.gov

Studies have demonstrated that clemastine treatment leads to a suppression of mTOR signaling. nih.govresearchgate.net This inhibitory effect on mTOR is a key mechanism by which clemastine induces autophagy. nih.govresearchgate.netresearchgate.net The process is dose-dependent, with increasing concentrations of clemastine leading to a greater reduction in mTOR activity. researchgate.net

In various experimental models, including those for neurodegenerative diseases, clemastine's ability to enhance mTOR-mediated autophagy has been linked to beneficial outcomes. For instance, in a mouse model of Alzheimer's disease, chronic oral treatment with clemastine reduced amyloid-β load and neuroinflammation, effects attributed to the enhancement of autophagy. nih.gov Similarly, in models of amyotrophic lateral sclerosis (ALS), short-term treatment with clemastine stimulated autophagic flux via the mTOR pathway. nih.gov

The induction of autophagy by clemastine is a critical aspect of its neuroprotective and therapeutic potential, offering a mechanism for clearing protein aggregates and damaged organelles that contribute to cellular dysfunction and disease.

Inhibition of Extracellular Signal-Regulated Kinase (ERK)-Dependent Proinflammatory Cytokines

Clemastine exhibits immune-suppressive properties by inhibiting the production of proinflammatory cytokines in a manner dependent on the extracellular signal-regulated kinase (ERK) pathway. researchgate.netnih.gov The MEK1/2-ERK signaling axis is a critical pathway for the optimal expression of inflammatory cytokines in macrophages. mdpi.com

Research has shown that clemastine can regulate the imbalance of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). researchgate.net This effect has been observed in various contexts, including in the hippocampus and serum of mice with depressive-like symptoms and in macrophages stimulated with lipopolysaccharide (LPS) or infected with Listeria monocytogenes. researchgate.net

The anti-inflammatory activity of clemastine is linked to its ability to suppress the ERK pathway. researchgate.net This inhibition of ERK-dependent proinflammatory cytokine production highlights a mechanism through which clemastine can modulate inflammatory responses, a feature that may be beneficial in the context of neuroinflammatory and neurodegenerative diseases. researchgate.net

Nuclear Factor-kappa B (NF-κB) Signaling Modulation

Clemastine has been shown to exert anti-inflammatory effects through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that plays a central role in regulating immune and inflammatory responses by controlling the expression of various pro-inflammatory genes, including cytokines and chemokines. mdpi.com

Studies have indicated that the anti-inflammatory activity of clemastine is associated with its ability to inhibit NF-κB. mdpi.com This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and a decrease in microglial activation. mdpi.com For example, in a mouse model of depression, clemastine was found to inhibit the production of pro-inflammatory cytokines and suppress M1-like microglial activation. mdpi.com

The modulation of NF-κB signaling by clemastine represents a significant mechanism contributing to its anti-inflammatory and neuroprotective properties. By targeting this key inflammatory pathway, clemastine can help to mitigate the detrimental effects of neuroinflammation in various pathological conditions.

Functional Inhibition of Acid Sphingomyelinase

Clemastine is classified as a functional inhibitor of acid sphingomyelinase (FIASMA). nih.gov Acid sphingomyelinase (ASM) is a lysosomal enzyme that plays a critical role in cellular signaling by converting sphingomyelin (B164518) into ceramide. wikipedia.org The functional inhibition of ASM by clemastine is not a direct enzymatic blockade but rather an indirect mechanism. wikipedia.org

As a lipophilic and weakly basic compound, clemastine can accumulate within the acidic environment of lysosomes. nih.gov This accumulation leads to the detachment of ASM from the inner lysosomal membrane, which is necessary for its activity. wikipedia.org The detached enzyme is then susceptible to proteolytic degradation, resulting in a functional reduction of its activity. wikipedia.org

This functional inhibition of ASM has several potential therapeutic implications. By reducing ceramide production, FIASMAs can influence cellular processes such as apoptosis, proliferation, and inflammation. nih.gov The ability of clemastine to act as a FIASMA adds another layer to its complex pharmacological profile and may contribute to its observed therapeutic effects in various disease models. nih.govnih.govmdpi.com

Mechanisms in Oligodendrocyte Biology and Myelination

Beyond its interactions with immune and inflammatory pathways, clemastine has emerged as a significant modulator of oligodendrocyte biology, particularly in the context of myelination and remyelination.

Promotion of Oligodendrocyte Progenitor Cell Differentiation and Maturation

A key and widely studied effect of clemastine is its ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. mdpi.comtcsedsystem.edufrontiersin.org This is a critical step for both developmental myelination and for remyelination following demyelinating insults. frontiersin.org

Clemastine was initially identified in a high-throughput screen for its capacity to enhance oligodendrocyte differentiation. frontiersin.org Subsequent studies have confirmed this effect in various in vitro and in vivo models, including animal models of multiple sclerosis and spinal cord injury. mdpi.comnih.gov

The proposed mechanism for this pro-differentiative effect involves the antagonism of muscarinic receptors, particularly the M1 muscarinic receptor, on OPCs. nih.govresearchgate.netfrontiersin.org By blocking these receptors, clemastine appears to trigger a signaling cascade that promotes OPC maturation. nih.gov

Furthermore, research indicates that the pro-differentiating effect of clemastine is mediated, at least in part, through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.govresearchgate.netfrontiersin.org Clemastine treatment has been shown to increase the phosphorylation of ERK1/2, which in turn upregulates the expression of key transcription factors, such as Myrf and Olig2, that are essential for oligodendrocyte differentiation and myelin gene expression. nih.govresearchgate.netfrontiersin.org

The ability of clemastine to promote the generation of new myelin-forming cells holds significant promise for therapeutic strategies aimed at repairing myelin damage in demyelinating diseases.

Anti-Parasitic Mechanisms

Beyond its effects on the nervous system, clemastine has demonstrated potent anti-parasitic activity, specifically against the protozoan parasite Leishmania. nih.govnih.govacs.org This activity is attributed to the inhibition of a key enzyme in the parasite's sphingolipid biosynthesis pathway, inositol (B14025) phosphorylceramide synthase (IPCS). nih.govnih.govacs.org

Sphingolipids are essential components of the cell membrane in Leishmania. By targeting IPCS, clemastine disrupts the production of these vital molecules, leading to parasite death. nih.gov The on-target engagement of clemastine with IPCS has been supported by several lines of evidence. For instance, a Leishmania major mutant deficient in sphingolipid synthesis showed diminished sensitivity to clemastine. nih.govacs.orgworktribe.com Furthermore, treatment with clemastine resulted in altered phospholipid and sphingolipid profiles in the parasite. nih.govnih.govacs.org This targeted inhibition of a crucial metabolic pathway in Leishmania highlights a novel mechanism of action for clemastine and validates IPCS as a promising drug target for the treatment of leishmaniasis. nih.govacs.org

Compound Names

| Compound Name |

| Clemastine fumarate |

| Clemastine |

| Glucantime |

| U0126 |

| Cevimeline |

Research Findings on Clemastine's Activity

| Finding | Organism/System | Effect | Reference |

| Promotes OPC Differentiation | Rat Spinal Cord Injury Model | Activates ERK1/2 signaling | nih.govnih.gov |

| Modulates Neuroinflammation | Mouse Intracerebral Hemorrhage Model | Suppresses microglial activation | nih.gov |

| Influences Wnt/β-catenin Pathway | Aged Mice | Blocks overactivation of the pathway | researchgate.net |

| Inhibits IPCS | Leishmania parasite | Disrupts sphingolipid biosynthesis | nih.govnih.govacs.org |

Preclinical Pharmacological Investigations

In Vitro Studies on Cellular Processes

Laboratory-based cellular assays have been instrumental in dissecting the specific actions of clemastine (B1669165) on key cell types implicated in demyelination and remyelination. These studies have paved the way for a deeper understanding of its therapeutic potential.

A pivotal discovery in the repurposing of clemastine for neurological disorders was its ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. High-throughput screening of bioactive molecules identified clemastine as a potent enhancer of this process. clinicaltrials.govrndsystems.com In vitro assays have consistently demonstrated that clemastine treatment increases the number of myelin basic protein-positive oligodendrocytes, a key marker of mature oligodendrocytes. rndsystems.com

The mechanism underlying this effect is believed to involve the antagonism of the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1), which is expressed on OPCs and acts as a negative regulator of their differentiation. frontiersin.org By inhibiting CHRM1, clemastine is thought to activate the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway, a crucial cascade for promoting OPC differentiation and myelin wrapping. frontiersin.orgnih.govnih.govnih.gov Studies have also suggested that clemastine can induce epigenetic changes, such as increasing repressive histone methylation (H3K9me3) in oligodendrocytes, which may contribute to their maturation. nih.gov

Table 1: In Vitro Studies on Clemastine and Oligodendrocyte Progenitor Cell (OPC) Differentiation

| Finding | Mechanism of Action | Key Molecules Involved | Reference |

|---|---|---|---|

| Enhances OPC differentiation into mature oligodendrocytes. | Antagonism of M1 muscarinic acetylcholine receptor. | CHRM1 | frontiersin.org |

| Promotes myelin wrapping. | Activation of ERK1/2 signaling pathway. | ERK1/2, Myrf, Olig2 | frontiersin.orgnih.govnih.govnih.gov |

To better mimic the complex environment of the CNS, co-culture systems containing both neurons and oligodendrocyte lineage cells are utilized. In these systems, clemastine has been shown to enhance the myelination of neuronal axons. nih.gov This is a direct functional consequence of its ability to promote the differentiation of OPCs into mature oligodendrocytes, which then proceed to ensheath the axons with myelin. These co-culture models provide a crucial bridge between single-cell assays and in vivo studies, demonstrating that clemastine's pro-differentiating effect translates into functional myelination.

Beyond its direct effects on oligodendrocytes, clemastine exhibits immunomodulatory properties that may be beneficial in the context of demyelinating diseases, which often have an inflammatory component. In vitro studies have shown that clemastine can suppress innate immune responses. nih.gov Specifically, it has been observed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by macrophages and monocytes. nih.govresearchgate.net Interestingly, this immune suppression appears to be independent of the histamine (B1213489) H1 receptor and is mediated through the inhibition of the mitogen-activated protein kinase-extracellular signal-regulated kinase (MAPK-ERK) signaling pathway. nih.gov

Furthermore, in vitro investigations into the effect of clemastine on human lymphocytes have revealed an inhibitory effect on the cytotoxic activities of natural killer (NK) cells and antibody-dependent cellular cytotoxicity (ADCC). nih.gov This inhibition was found to be proportional to the concentration of the drug. nih.gov

Clemastine has demonstrated protective effects against neuroinflammation and apoptosis in various cell models. In models of intracerebral hemorrhage, clemastine has been shown to reduce neuronal apoptosis and inhibit the inflammatory response mediated by microglia, the resident immune cells of the CNS. nih.gov Similarly, in cellular models relevant to Alzheimer's disease, clemastine has been found to mitigate cellular apoptosis. researchgate.net Mechanistically, it has been suggested that clemastine can enhance mTOR-mediated autophagy, a cellular process for clearing damaged components, which may contribute to its anti-apoptotic and anti-inflammatory effects. frontiersin.orgresearchgate.net Recent studies have also indicated that in the presence of extracellular ATP, clemastine can induce pyroptosis, a form of inflammatory cell death, in macrophages and oligodendrocytes. medrxiv.org

In Vivo Animal Model Studies

To assess the therapeutic potential of clemastine in a more complex biological system, researchers have turned to various animal models of demyelinating disorders. These studies have provided compelling evidence for its efficacy in promoting remyelination and functional recovery.

Clemastine has been extensively studied in a range of animal models that mimic different aspects of human demyelinating diseases. frontiersin.org These include experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, as well as toxin-induced demyelination models (e.g., cuprizone) and models of spinal cord injury (SCI). frontiersin.orgnih.gov

In EAE models, clemastine treatment has been shown to accelerate remyelination, prevent axonal loss, and improve functional recovery. frontiersin.org Similarly, in the cuprizone (B1210641) mouse model, which induces demyelination through dietary administration of a toxin, clemastine has been demonstrated to rescue behavioral changes and enhance remyelination. nih.gov In rat models of SCI, clemastine treatment has been found to preserve myelin integrity, decrease the loss of axons, and improve functional outcomes. frontiersin.orgnih.govnih.gov The beneficial effects of clemastine in these diverse models are consistently linked to its ability to promote the differentiation of OPCs and enhance the formation of new myelin sheaths around demyelinated axons. frontiersin.orgnih.govnih.gov

Table 2: In Vivo Animal Model Studies of Clemastine in Demyelinating Disorders

| Animal Model | Key Findings | Reference |

|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) | Accelerates remyelination, prevents axonal loss, improves functional recovery. | frontiersin.org |

| Cuprizone-induced Demyelination | Rescues behavioral changes, enhances remyelination. | nih.gov |

| Spinal Cord Injury (SCI) | Preserves myelin integrity, decreases axonal loss, improves functional recovery. | frontiersin.orgnih.govnih.gov |

Neuroprotective Effects in Neurological Disorder Models

Beyond its role in remyelination, clemastine has been investigated for broader neuroprotective properties in various models of neurological injury. nih.govresearchgate.net

In neonatal rat models of hypoxic-ischemic brain injury, clemastine has demonstrated clear neuroprotective effects, particularly on white matter. nih.gov Treatment with clemastine significantly reduced white matter loss following the injury. nih.gov The compound was shown to promote oligodendrogenesis, evidenced by a significant increase in the number of Olig2-positive cells. nih.gov

The mechanisms underlying these protective effects are multifaceted. One proposed pathway involves the MAPK/ERK signaling cascade, which clemastine appears to modulate to promote oligodendrocyte proliferation. nih.gov Other studies in hypoxic-ischemic models suggest clemastine can inhibit the production of the inflammatory cytokine IL-1β by microglia. nih.gov This is achieved through the inhibition of the p38 MAPK/NLRP3 pathway in microglial cells, which in turn promotes the maturation of OPCs. nih.gov In aged mice, clemastine has also been shown to block the overactivation of the Wnt/β-catenin signaling pathway, further enhancing oligodendrocyte differentiation and remyelination. nih.gov These actions collectively contribute to functional recovery in models of hypoxic brain injury. nih.govnih.gov

In rat models of spinal cord injury (SCI), clemastine treatment has been shown to confer significant neuroprotective and restorative benefits. frontiersin.orgnih.gov A four-week in vivo study demonstrated that clemastine treatment helps to preserve myelin integrity and reduce the loss of axons following injury. nih.gov This preservation of myelinated axons is crucial for preventing permanent functional damage. nih.gov

The primary mechanism identified is the enhancement of oligodendrocyte differentiation and subsequent myelination. frontiersin.orgnih.gov Clemastine stimulates the differentiation of OPCs into mature oligodendrocytes that are capable of remyelinating spared axons, which helps to delay axonal degeneration. nih.gov One pathway implicated in this process is the activation of ERK1/2 in OPCs via the CHRM1 receptor. frontiersin.org Ultimately, these cellular effects translate to improved functional recovery in SCI rat models. frontiersin.orgnih.gov

Models of Neurodegenerative Diseases (e.g., Alzheimer's Disease, Amyotrophic Lateral Sclerosis)

Clemastine fumarate (B1241708) salt has been investigated for its therapeutic potential in various preclinical models of neurodegenerative diseases, with research primarily focusing on its role in promoting myelination and reducing neuroinflammation.

In the context of Alzheimer's Disease (AD) , studies have utilized transgenic mouse models to explore the effects of clemastine. In aged APPSwe/PS1dE9 mice, a model for AD, chronic treatment with clemastine has been shown to reduce the deposition of amyloid-beta (Aβ) plaques in the brain and rescue short-term memory deficits. bohrium.comnih.gov The treatment enhanced the densities of oligodendrocyte precursor cells (OPCs), mature oligodendrocytes, and myelin, while concurrently reducing the levels of degraded myelin basic protein, a marker for myelin degeneration. bohrium.comnih.gov Furthermore, clemastine is suggested to prevent OPCs from entering a state of cellular senescence, a factor implicated in AD pathogenesis. bohrium.comnih.gov Another study corroborated these findings, demonstrating that chronic clemastine treatment improved memory and induced significant myelin formation in young APP/PS1 mice. nih.gov The mechanism behind these effects is thought to involve the enhancement of mTOR-mediated autophagy, which helps in clearing pathological protein aggregates. nih.gov

Regarding Amyotrophic Lateral Sclerosis (ALS) , research in the SOD1-G93A mouse model has revealed that clemastine can counteract spinal cord pathology and neuroinflammatory responses. nih.gov A short-term treatment regimen in the presymptomatic to symptomatic phase significantly delayed disease onset and extended survival by approximately 10%. nih.govresearchgate.net This was associated with the protection of motor neurons, modulation of inflammatory markers, and a reduction in SOD1 protein levels. nih.govresearchgate.net Interestingly, a long-term treatment failed to produce the same beneficial effects, and in some instances, had opposite effects on microgliosis and certain autophagy markers at the end stage of the disease. nih.govresearchgate.net In vitro studies using spinal microglia cultures from symptomatic SOD1-G93A mice showed that clemastine could activate inflammatory parameters and stimulate the autophagic flux via the mTOR signaling pathway, leading to decreased SOD1 levels. nih.gov

The therapeutic potential of clemastine has also been noted in other neurological conditions. For instance, in a mouse model of Pitt-Hopkins syndrome, a neurodevelopmental disorder, clemastine treatment normalized the density of OPCs and oligodendrocytes and improved electrophysiological and behavioral outcomes, suggesting a role in restoring myelination. nih.gov

Psychiatric Disorder Models (e.g., Depression-like Symptoms)

Preclinical studies have indicated that clemastine fumarate may have therapeutic potential in animal models of psychiatric disorders, particularly those with a neuroinflammatory component. nih.gov

Evidence also suggests a role for clemastine in addressing myelin-related deficits that can occur in psychiatric conditions. In a mouse model of n-3 polyunsaturated fatty acid (PUFA) deficiency, which can lead to cognitive and emotional disorders, clemastine was shown to enhance oligodendrocyte precursor cell differentiation, promote myelination, and rescue memory function. nih.gov This suggests that clemastine's ability to promote oligodendrocyte maturation may be linked to the modulation of brain inflammation. nih.gov

Clinical trials are also beginning to explore the potential of clemastine in psychiatric disorders. For example, a study is investigating whether clemastine can improve white matter integrity in the brain of older adults with depression and whether this can enhance the response to antidepressant treatment. clinicaltrials.govveeva.com

Anti-Parasitic Efficacy in Infection Models

Recent research has identified clemastine fumarate as a potential anti-parasitic agent, with a particular focus on its efficacy against Leishmania species.

Clemastine fumarate has demonstrated significant activity against various species of Leishmania promastigotes, the extracellular form of the parasite. nih.govacs.org Notably, it has shown high potency against Leishmania amazonensis, a species relevant to cutaneous and mucocutaneous leishmaniasis in South America. nih.govacs.org

In vitro studies have revealed that clemastine exhibits submicromolar inhibition of L. amazonensis amastigote growth within macrophages, the intracellular form of the parasite. acs.org This anti-leishmanial activity is believed to be mediated, at least in part, through the inhibition of the parasite's inositol (B14025) phosphorylceramide synthase (IPCS), an essential enzyme in its sphingolipid biosynthesis pathway. nih.govacs.org Evidence supporting this mechanism includes the diminished sensitivity to clemastine in a sphingolipid-deficient Leishmania major mutant and altered phospholipid and sphingolipid profiles in the parasite upon treatment. nih.govacs.org

The in vivo efficacy of clemastine has been confirmed in a BALB/c mouse model of L. amazonensis infection. nih.govacs.org In these studies, clemastine demonstrated an activity level equivalent to that of glucantime, a standard drug used for leishmaniasis treatment. nih.govacs.org Further research into simpler, N-linked analogues of clemastine has shown that these compounds can be easier to synthesize, exhibit higher selectivity, and maintain comparable efficacy in a mouse model of L. amazonensis infection. nih.gov

Table 1: In Vitro Anti-Leishmanial Activity of Clemastine Fumarate

| Leishmania Species | Parasite Stage | EC₅₀ (μM) | Reference |

|---|---|---|---|

| L. major (JISH118) | Promastigote | 0.179 ± 0.047 | nih.govacs.org |

| L. amazonensis (Josefa) | Promastigote | 0.028 ± 0.012 | nih.govacs.org |

| L. donovani (LV1) | Promastigote | 0.019 ± 0.043 | nih.govacs.org |

| L. infantum (MAP263) | Promastigote | 0.708 ± 0.043 | nih.govacs.org |

| L. amazonensis | Intramacrophage Amastigote | 0.462 ± 0.100 | acs.org |

Non-Clinical Pharmacokinetic and Pharmacodynamic Characterization

Absorption, Distribution, Metabolism, and Excretion in Animal Models

Non-clinical studies in various animal models have characterized the pharmacokinetic profile of clemastine. Following oral administration, antihistamines like clemastine are generally well-absorbed. drugs.com

In neonatal mice, a study revealed a maximum plasma concentration (Cmax) of 44.0 ng/mL and a half-life (t1/2) of 4.6 hours following a single daily dose. researchgate.net

Studies in horses have shown that after an intravenous dose, there is a very rapid initial decline in plasma concentration, followed by a terminal phase with a half-life of 5.4 hours. researchgate.netslu.senih.gov The volume of distribution was found to be large (Vss = 3.8 L/kg), indicating extensive tissue distribution. researchgate.netslu.senih.gov However, the oral bioavailability in horses was notably low, at only 3.4%. researchgate.netslu.senih.gov

In dogs, clemastine also exhibited high clearance and a large volume of distribution. researchgate.net The half-life after intravenous administration was 3.8 hours, and the oral bioavailability was similarly low at 3%. researchgate.net

The metabolism of clemastine appears to occur primarily in the liver, involving processes such as mono- and didemethylation and glucuronide conjugation. drugs.com The primary route of elimination is through urinary excretion of metabolites and a small amount of the unchanged drug. drugs.com

Relationship Between Plasma Concentrations and Pharmacological Effects in Preclinical Species

A strong relationship between the plasma concentrations of clemastine and its pharmacological effects has been demonstrated in preclinical species.

In horses, the antihistaminic effect, measured as the inhibition of histamine-induced cutaneous wheal formation, was directly correlated with plasma concentrations. researchgate.netslu.senih.gov The maximum effect, a 65% reduction in wheal formation compared to controls, was observed, and the duration of this effect after an intravenous dose was approximately 5 hours. researchgate.netslu.senih.gov Due to the short half-life, it was suggested that repeated intravenous administrations would be necessary to maintain therapeutic plasma concentrations. researchgate.netslu.senih.gov The effect following oral administration was minor, consistent with its low bioavailability in this species. researchgate.netslu.senih.gov

Similarly, in dogs, intravenous administration of clemastine resulted in complete inhibition of wheal formation for 7 hours, while the effect after oral administration was minimal. researchgate.net These findings underscore the importance of achieving adequate systemic exposure for therapeutic efficacy. researchgate.net

Table 2: Pharmacokinetic Parameters of Clemastine in Different Animal Models

| Species | Route of Administration | Parameter | Value | Reference |

|---|---|---|---|---|

| Neonatal Mice | Oral | Cmax | 44.0 ng/mL | researchgate.net |

| Neonatal Mice | Oral | t1/2 | 4.6 h | researchgate.net |

| Horses | Intravenous | t1/2 | 5.4 h | researchgate.netslu.senih.gov |

| Horses | Intravenous | Vss | 3.8 L/kg | researchgate.netslu.senih.gov |

| Horses | Oral | Bioavailability | 3.4% | researchgate.netslu.senih.gov |

| Dogs | Intravenous | t1/2 | 3.8 h | researchgate.net |

| Dogs | Oral | Bioavailability | 3% | researchgate.net |

Analytical Methodologies and Characterization in Research Settings

Chromatographic Techniques for Quantitative Determination

Chromatography is a powerful analytical tool that separates components of a mixture for individual analysis. Several chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and coupled Mass Spectrometry (MS) methods, have been successfully developed and validated for the determination of clemastine (B1669165) fumarate (B1241708). rjpdft.comnih.govnuph.edu.ua

HPLC and its advanced version, UPLC, are the most widely used techniques for the analysis of clemastine fumarate in bulk drug and pharmaceutical formulations. rjpdft.com These methods offer high resolution, sensitivity, and specificity.

Reversed-phase HPLC (RP-HPLC) is a common mode of HPLC used for the analysis of non-polar compounds like clemastine. In this technique, a non-polar stationary phase is used with a polar mobile phase.

A simple, rapid, and precise stability-indicating RP-HPLC method has been developed for the quantification of clemastine fumarate. rjpdft.com The method utilized a LiChrospher® 100 RP-C8 end-capped column with a mobile phase consisting of methanol (B129727) and water (containing 0.05% triethylamine) in a 90:10 ratio. rjpdft.com The flow rate was maintained at 0.8 ml/min, and the eluent was monitored at a wavelength of 220 nm. rjpdft.com Under these conditions, clemastine fumarate exhibited a retention time of approximately 7.49 minutes. rjpdft.com

The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity in the concentration range of 15-50 µg/mL, with a correlation coefficient (R²) of 0.999. rjpdft.com The accuracy of the method was confirmed by recovery studies, with percentage recoveries ranging from 98.46% to 99.99%. rjpdft.com

Interactive Table: RP-HPLC Method Parameters for Clemastine Fumarate Analysis

| Parameter | Value |

|---|---|

| Column | LiChrospher® 100 RP-C8 endcapped (5µm, 150 x 4.6mm) rjpdft.com |

| Mobile Phase | Methanol:Water (0.05% triethylamine) (90:10) rjpdft.com |

| Flow Rate | 0.8 ml/min rjpdft.com |

| Detection Wavelength | 220 nm rjpdft.com |

| Retention Time | 7.49 ± 0.039 min rjpdft.com |

| Linearity Range | 15-50 µg/mL rjpdft.com |

| Correlation Coefficient (R²) | 0.999 rjpdft.com |

| Recovery | 98.46% - 99.99% rjpdft.com |

Another HPLC method for the determination of clemastine in blood involved extraction with chloroform (B151607) at a pH of 9.0, followed by purification using a combination of thin-layer chromatography (TLC) and hexane (B92381) extraction. nuph.edu.uaresearchgate.net The HPLC analysis identified clemastine by its retention time of approximately 26 minutes. nuph.edu.uaresearchgate.net

Stability-indicating assay methods (SIAMs) are crucial for determining the stability of a drug substance by detecting any degradation products that may form under various stress conditions. The development of a validated SIAM for clemastine fumarate is essential as per ICH guidelines. rjpdft.comresearchgate.net

A stability-indicating RP-HPLC method was developed to quantify clemastine fumarate in the presence of its degradation products. rjpdft.com Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions. The method was able to effectively separate the parent drug from its degradation products, demonstrating its specificity and stability-indicating capability. rjpdft.com The percentage of degradation was found to be significant under acidic and oxidative stress.

Clemastine possesses two chiral centers, leading to the existence of stereoisomers. nih.gov Since different enantiomers of a drug can exhibit different pharmacological and toxicological properties, their separation and analysis are critical. nih.govsygnaturediscovery.com Chiral HPLC is the preferred method for separating enantiomers. nih.govsygnaturediscovery.com

While specific chiral HPLC methods for clemastine fumarate are not extensively detailed in the provided search results, the general principle involves the use of a chiral stationary phase (CSP). nih.govsygnaturediscovery.com Polysaccharide-based CSPs are a popular choice for the separation of chiral pharmaceutical compounds. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector in the stationary phase. sygnaturediscovery.com The development of such methods would be crucial for ensuring the stereoisomeric purity of clemastine fumarate.

Gas chromatography is another technique that has been employed for the determination of clemastine. rjpdft.comnih.gov A validated GC method with nitrogen-phosphorus detection (NPD) was developed for the quantitative determination of clemastine in human plasma. nih.gov

In this method, clemastine, along with an internal standard (orphenadrine), was extracted from plasma using liquid-liquid extraction. nih.gov The separation was achieved on a dimethylpolysiloxane-coated capillary column. nih.gov The method demonstrated a linear relationship in the concentration range of 0.1 to 12.8 ng/ml, with a detection limit of 0.06 ng/ml. nih.gov The intra- and inter-day coefficients of variation were below 11%, indicating good precision. nih.gov

It is important to note that for many pharmaceutical compounds, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. sigmaaldrich.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic techniques like LC or GC, it provides a highly sensitive and selective method for the identification and quantification of compounds. rjpdft.commdpi.com

Several studies have utilized LC-MS and HPLC-MS for the determination of clemastine. rjpdft.comresearchgate.net A sensitive HPLC-MS/MS method was developed and validated for the determination of clemastine in human plasma. researchgate.netresearchgate.net This method used electrospray ionization (ESI) in the positive ion mode and selected reaction monitoring (SRM) for detection. researchgate.netresearchgate.net The method was linear over a concentration range of 5.0-1000.0 pg/ml. researchgate.net

Another LC-MS/MS method for determining clemastine in human plasma used nifedipine (B1678770) as an internal standard and achieved a lower limit of quantification (LLOQ) of 5.09 ng/L. researchgate.net

GC-MS is another valuable tool, often providing lower detection limits than LC-MS. sigmaaldrich.com The electron ionization (EI) mode is commonly used in GC-MS, and the resulting mass spectra can be compared with libraries for compound identification. mdpi.com

Interactive Table: Coupled Mass Spectrometry Techniques for Clemastine Analysis

| Technique | Application | Key Findings/Parameters |

|---|---|---|

| HPLC-MS/MS | Determination of clemastine in human plasma researchgate.netresearchgate.net | Linear range: 5.0-1000.0 pg/ml; LLOQ: 5.09 ng/L; ESI positive ion mode researchgate.netresearchgate.net |

| LC-MS | General determination of clemastine rjpdft.com | Mentioned as a technique used for clemastine determination rjpdft.com |

| GC-MS | General analytical platform sigmaaldrich.commdpi.com | Offers high sensitivity and selectivity; often requires derivatization sigmaaldrich.commdpi.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Spectrophotometric Approaches

Spectrophotometry is a widely used technique for the quantitative analysis of clemastine fumarate, relying on its ability to absorb ultraviolet (UV) or visible light.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry offers a straightforward and accessible method for determining the concentration of clemastine fumarate in solution. The principle behind this method is the direct relationship between the absorbance of light and the concentration of the analyte, as described by the Beer-Lambert law. In a study investigating the solubility of clemastine fumarate, samples were analyzed in methanol, and the absorbance was measured at a wavelength of 270 nm. researchgate.net Another approach involves derivative spectrophotometry, which can enhance the resolution of spectral features and is suitable for the analysis of clemastine fumarate in pharmaceutical preparations. nihs.go.jp

| Analytical Parameter | Reported Value |

| Solvent | Methanol |

| Wavelength (λmax) | 270 nm |

Ion-Pair Formation Based Methods

To enhance sensitivity and selectivity, spectrophotometric methods based on ion-pair formation have been developed. These methods involve the reaction of the basic clemastine molecule with an acidic dye to form a colored complex that can be measured in the visible region of the spectrum.

One such method involves the formation of a binary complex between clemastine hydrogen fumarate and eosin (B541160) Y. nih.gov This reaction creates an ion-pair complex, and the use of a non-ionic surfactant like methylcellulose (B11928114) conveniently circumvents the need for solvent extraction. nih.gov The resulting colored complex is measured spectrophotometrically. Research has established the optimal conditions for this reaction to achieve maximum sensitivity. nih.gov A study reported that this method is applicable over a concentration range of 1.25–11.25 µg/ml, with the absorbance of the complex measured at 552 nm. researchgate.net

| Parameter | Details |

| Reagent | Eosin Y |

| Complex Type | Binary ion-pair complex |

| Enhancing Agent | Methylcellulose (non-ionic surfactant) |

| Wavelength of Measurement | 552 nm |

| Applicable Concentration Range | 1.25–11.25 µg/ml |

Titrimetric Analysis

Titrimetric analysis provides a classic and reliable method for the assay of clemastine fumarate. A common approach is a non-aqueous acid-base titration. nihs.go.jppeacta.org In this method, a sample of clemastine fumarate is dissolved in a non-aqueous solvent, typically glacial acetic acid, and titrated with a standardized solution of a strong acid, such as perchloric acid. nihs.go.jpdrugfuture.com The endpoint of the titration is determined potentiometrically, which involves monitoring the change in electric potential as the titrant is added. researchgate.netnihs.go.jpdrugfuture.com This method is based on the basic nature of the tertiary amine in the pyrrolidine (B122466) ring of the clemastine molecule. The Japanese Pharmacopoeia specifies that each milliliter of 0.1 mol/L perchloric acid is equivalent to 46.00 mg of C₂₁H₂₆ClNO·C₄H₄O₄. nihs.go.jp

Thin-Layer Chromatography (TLC) for Separation and Identification

Thin-Layer Chromatography (TLC) is a valuable technique for the separation and identification of clemastine fumarate. drugfuture.com It is particularly useful for assessing the purity of the compound and for identification purposes in various matrices. The separation is achieved based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel) and a mobile phase. drugfuture.comresearchgate.net

Various solvent systems have been reported for the development of the chromatogram. For instance, a mixture of chloroform, methanol, and ammonia (B1221849) water (100:5:1) has been used. drugfuture.com In another application for purifying extracts, a mobile phase of methanol and a 25% solution of ammonium (B1175870) hydroxide (B78521) (100:1.5) was employed on Sorbfil PTLC-AF-A plates, yielding an Rf value of 0.60 ± 0.03 for clemastine. researchgate.nettocris.com

After development, the spots are visualized. This can be achieved by exposing the plate to UV light at a wavelength of 254 nm. researchgate.net Alternatively, chromogenic reagents can be used. Spraying the plate with Dragendorff's reagent modified by Mounier is one such method. researchgate.net Another visualization technique involves spraying the plate with sulfuric acid and then heating it at 105°C for 10 minutes, which results in a dark purple spot for clemastine. drugfuture.com

| Parameter | Research Finding |

| Stationary Phase | Silica gel for TLC drugfuture.com, Sorbfil PTLC-AF-A researchgate.nettocris.com |

| Mobile Phase | Chloroform, methanol, ammonia water (100:5:1) drugfuture.com |

| Methanol, 25% ammonium hydroxide solution (100:1.5) researchgate.nettocris.com | |

| Visualization | UV light (λ = 254 nm) researchgate.net, Dragendorff's reagent (modified by Mounier) researchgate.net, Sulfuric acid spray followed by heating drugfuture.com |

| Rf Value | 0.60 ± 0.03 (using methanol/ammonium hydroxide on Sorbfil plates) researchgate.nettocris.com |

Spectroscopic Characterization (Excluding Basic Compound Identification Data)

Spectroscopic methods are indispensable for the detailed structural analysis of clemastine fumarate.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for elucidating the molecular structure of clemastine fumarate by identifying its functional groups. The IR spectrum of clemastine fumarate exhibits a number of characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. selleckchem.comnihs.go.jp

Detailed analysis of the IR spectrum reveals key absorptions. For instance, bands in the region of 3500-3400 cm⁻¹ and at 2675 cm⁻¹ are attributed to the hydrogen fumarate ion. selleckchem.comnihs.go.jp The carbonyl (>C=O) group from the fumaric acid moiety shows a valence vibration at approximately 1703 cm⁻¹. nihs.go.jp The pyrrolidinic nucleus is identified by a band around 2355 cm⁻¹ corresponding to the >N⁺H—CH₃ group. nihs.go.jp The two benzene (B151609) rings within the clemastine structure give rise to several bands, including a C-H stretching vibration (νCH) at 3062 cm⁻¹ and C-C stretching vibrations (νC-C) at 1585 cm⁻¹ and 979 cm⁻¹. nihs.go.jp The ether linkage (-H₂C-O-CH<) is characterized by a band at 1101 cm⁻¹. nihs.go.jp

| Functional Group/Structural Feature | IR Absorption Band (cm⁻¹) | Vibration Type |

| Hydrogen fumarate ion | 3500 - 3400 | - |

| 2675 | - | |

| >C=O group (from fumaric acid) | 1703 | Valence vibration |

| >N⁺H—CH₃ group (pyrrolidinic nucleus) | 2355 | - |

| Benzene nucleus | 3062 | νCH (stretching) |

| 1656 | γCH | |

| 1585 | νC-C (stretching) | |

| 979 | νC-C (stretching) | |

| 649 | γCH | |

| -H₂C-O-CH< | 1101 | - |

| >CH₂ | 2918 | νCH₂ asym (asymmetric stretching) |

| 2875 | νCH asym (asymmetric stretching) | |

| 1446 | Deformation vibration | |

| C—N | 1362 | Valence vibration |

Emerging Research Directions and Unresolved Questions

The therapeutic potential of clemastine (B1669165) fumarate (B1241708), once a subject of considerable optimism, is now viewed with caution and intense scientific scrutiny. Initial findings highlighting its promise, particularly in the realm of remyelination, have been met with confounding results from recent studies. This has shifted the focus of research towards more fundamental, unresolved questions about its mechanism of action, the interplay of its constituent parts, and its context-dependent effects. The following sections delve into the critical emerging research directions that are shaping the future of investigation into this complex compound.

Q & A

Q. What experimental methodologies are recommended to assess the histamine H1 receptor antagonism of clemastine fumarate salt in vitro?

To evaluate H1 receptor antagonism, use radioligand binding assays with competitive inhibitors. For example:

- Prepare cell membranes expressing recombinant H1 receptors (e.g., HEK293 cells).

- Incubate with tritiated pyrilamine (a known H1 antagonist) and increasing concentrations of clemastine fumarate.

- Calculate IC50 values using nonlinear regression analysis of displacement curves . Include positive controls (e.g., diphenhydramine) and validate results with at least three independent replicates to ensure statistical robustness .

Q. How should researchers characterize the anti-inflammatory effects of clemastine fumarate in animal models?

Use established in vivo models such as:

- Yeast-induced paw edema in rats : Administer clemastine (5–20 mg/kg) and measure edema inhibition at 1–4 hours post-induction.

- Croton oil-induced ear swelling : Apply clemastine topically and quantify swelling reduction via histopathological analysis . Ensure dose-response curves are generated, and compare results with reference standards (e.g., dexamethasone). Report statistical significance using ANOVA with post-hoc tests .

Q. What analytical techniques are critical for verifying the purity and stability of clemastine fumarate in experimental formulations?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:phosphate buffer, pH 3.0).

- Mass spectrometry : Confirm molecular ion peaks ([M+H]+ at m/z 344.1 for clemastine).

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures to ensure stability under storage conditions .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency (IC50 = 3 nM for H1 receptor) and in vivo efficacy in inflammation models?

Potential factors include:

- Pharmacokinetic variability : Measure plasma and tissue concentrations post-administration to assess bioavailability.

- Metabolic conversion : Use LC-MS to identify active metabolites that may contribute to efficacy.

- Model-specific limitations : Compare results across multiple inflammation models (e.g., carrageenan vs. zymosan) to isolate mechanism-specific effects . Advanced studies should incorporate PK/PD modeling to bridge in vitro and in vivo data .

Q. What strategies are effective for optimizing clemastine’s selectivity to minimize off-target effects (e.g., HERG K+ channel inhibition, IC50 = 12 nM)?

- Structure-activity relationship (SAR) studies : Modify the pyrrolidine or benzhydryloxy groups to reduce HERG affinity while retaining H1 antagonism.

- Patch-clamp electrophysiology : Quantify HERG current inhibition in transfected HEK293 cells.

- Computational docking : Use molecular dynamics simulations to predict binding poses in H1 vs. HERG channels . Validate selectivity profiles using functional assays (e.g., calcium flux for H1, potassium current for HERG) .

Q. How should conflicting data on clemastine’s immunomodulatory effects (e.g., suppression of NK cell activity at ≥25 μM) be addressed in experimental design?

- Dose stratification : Test sub-cytotoxic concentrations (1–10 μM) in lymphocyte proliferation assays.

- Time-course experiments : Determine if effects are time-dependent (e.g., transient vs. sustained inhibition).

- Mechanistic studies : Use flow cytometry to assess apoptosis markers (e.g., Annexin V) and cytokine profiling (e.g., IL-2, IFN-γ) . Cross-validate findings with primary human cells and animal models to confirm relevance .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent responses in clemastine studies?

- Nonlinear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate EC50/IC50.

- Two-way ANOVA : Use for multi-factor experiments (e.g., dose × time interactions).

- Bonferroni correction : Apply to adjust for multiple comparisons in post-hoc testing .

Q. How can researchers ensure reproducibility when replicating clemastine’s effects across laboratories?

- Standardized protocols : Adopt OECD or NIH guidelines for animal models and in vitro assays.

- Inter-laboratory validation : Share raw data (e.g., concentration-response curves) via repositories like Zenodo.

- Detailed metadata : Report storage conditions (e.g., −80°C for stock solutions), vehicle composition (e.g., DMSO concentration), and equipment calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.